FMOC-DL-3,3-diphenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

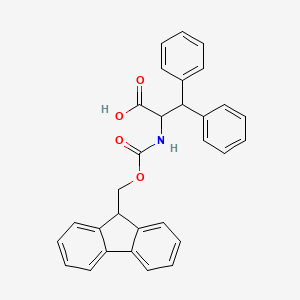

FMOC-DL-3,3-diphenylalanine is a useful research compound. Its molecular formula is C30H25NO4 and its molecular weight is 463.533. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Protective Group

FMOC-diphenylalanine is predominantly used as a protective group in solid-phase peptide synthesis. Its structure allows for the efficient assembly of complex peptides while preventing unwanted side reactions. The FMOC group can be easily removed under mild conditions, making it an ideal choice for synthesizing sensitive peptides.

Drug Development

Enhancing Stability and Bioavailability

In drug development, FMOC-diphenylalanine plays a crucial role in designing peptide-based drugs. It enhances the stability and bioavailability of therapeutic agents by facilitating the formation of stable peptide structures that can withstand physiological conditions. This is particularly important in the development of drugs that target specific biological pathways.

Bioconjugation

Targeted Drug Delivery Systems

FMOC-diphenylalanine is utilized for bioconjugation processes, where peptides are attached to various biomolecules. This application is vital for developing targeted drug delivery systems that improve the efficacy of treatments while minimizing side effects. The ability to conjugate peptides with antibodies or other targeting agents allows for more precise therapeutic interventions.

Analytical Chemistry

Characterization of Peptides and Proteins

In analytical chemistry, FMOC-diphenylalanine aids in characterizing peptides and proteins. It helps researchers understand the structure and function of these biomolecules through techniques such as chromatography and mass spectrometry. The compound's unique properties facilitate the analysis of complex mixtures and enhance the resolution of peptide separations.

Material Science

Development of Novel Materials

FMOC-diphenylalanine has been explored in material science for creating novel materials with specific properties. Research indicates its potential in developing materials with improved mechanical strength and biocompatibility for applications in biomedical devices. The self-assembling nature of FMOC-diphenylalanine allows for the formation of hydrogels that can be tailored for various uses.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a protective group in solid-phase synthesis | Prevents unwanted reactions; easily removable |

| Drug Development | Enhances stability and bioavailability of peptide drugs | Improves therapeutic efficacy; withstands physiological conditions |

| Bioconjugation | Facilitates attachment of peptides to biomolecules | Enables targeted drug delivery systems |

| Analytical Chemistry | Aids in characterization of peptides and proteins | Enhances resolution in analysis; supports complex mixture studies |

| Material Science | Explored for creating novel materials with specific properties | Improved mechanical strength; biocompatibility |

Case Studies

-

Hydrogel Formation

Research has shown that FMOC-diphenylalanine can form hydrogels that support cell proliferation and maintain cellular phenotype in both 2D and 3D environments. These hydrogels have potential applications in tissue engineering and regenerative medicine . -

Drug Delivery Systems

A study demonstrated that FMOC-diphenylalanine-based hydrogels could effectively incorporate hydrophobic drugs such as indomethacin, showcasing a biphasic release profile that enhances drug delivery efficiency . The study emphasized the importance of modifying hydrogel properties to improve drug load efficiency. -

Biosensing Applications

Self-assembled FMOC-diphenylalanine materials have been proposed as biosensors for detecting amyloid fibrils, indicating their versatility beyond traditional applications .

Analyse Des Réactions Chimiques

Key Deprotection Conditions:

| Reaction Step | Reagent/Condition | Outcome | Source |

|---|---|---|---|

| FMOC removal | 20% piperidine/DMF | Yields free amine for peptide elongation | |

| Acidic cleavage | TFA (trifluoroacetic acid) | Releases peptide from resin in SPPS |

Oxidation and Functionalization

The compound undergoes oxidation at the β-carbon of the diphenylalanine moiety, forming ketone or carboxylic acid derivatives. This reaction is critical for modifying hydrophobicity or introducing reactive sites for bioconjugation.

Oxidation Pathways:

| Oxidizing Agent | Product | Application | Source |

|---|---|---|---|

| H₂O₂ (hydrogen peroxide) | β-keto intermediate | Functional handles for crosslinking | |

| KMnO₄ (alkaline conditions) | Carboxylic acid derivative | Enhanced solubility for biomedical uses |

Self-Assembly and Hydrogel Formation

FMOC-DL-3,3-diphenylalanine self-assembles into β-sheet-rich nanofibers via π–π stacking and hydrogen bonding , forming hydrogels under pH-switch conditions (alkaline to neutral) .

pH-Dependent Assembly:

Coupling Efficiency:

| Activator | Solvent | Coupling Yield | Source |

|---|---|---|---|

| HOBt/DIC | DMF | >95% | |

| EDCI (ethylcarbodiimide) | DCM | 85–90% |

Hydrolysis and Stability

The FMOC group and ester linkages are susceptible to hydrolysis under acidic or basic conditions, influencing the compound’s stability in drug delivery systems .

Hydrolysis Kinetics:

| Condition | Half-Life (hr) | Degradation Product | Source |

|---|---|---|---|

| pH 7.4 (phosphate buffer) | 12–24 | Free diphenylalanine | |

| pH 2 (gastric fluid simulant) | <6 | FMOC-alanine derivative |

Release Mechanism of Indomethacin (IDM):

| IDM Concentration (%) | Release Half-Time (hr) | Dominant Mechanism | Source |

|---|---|---|---|

| 0.5 | 2.5 | Erosion-controlled | |

| 1.0 | 4.8 | Diffusion-controlled |

Isotope Effects in Self-Assembly

Substituting H₂O with D₂O alters the thermal stability of this compound aggregates, with D₂O enhancing fluorene π–π interactions while marginally destabilizing β-sheet structures .

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENQOTJCVODUQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.